Carcinogenicity Tier Classification: 3MC-2-one Is a Weaker Carcinogen Than 3-MC but a Potent Carcinogen Unlike Non-Carcinogenic 3MC-1-one
In a systematic mouse skin carcinogenicity study, Cavalieri et al. (1978) classified six 3-MC derivatives into four carcinogenicity tiers. 3MC-2-one (MC-2-one) was placed in tier 2 – carcinogenic but weaker than the parent 3-MC and MC-2-OH – whereas the position isomer 3MC-1-one (MC-1-one) was classified in tier 4 as non-carcinogenic [1]. This demonstrates that oxidation at the 2-position preserves significant carcinogenic activity, while oxidation at the 1-position abolishes it.
| Evidence Dimension | Carcinogenicity classification by repeated mouse skin application |
|---|---|
| Target Compound Data | 3MC-2-one: Tier 2 – carcinogenic, weaker than 3-MC and MC-2-OH |
| Comparator Or Baseline | 3-MC (tier 1, strongest carcinogen); MC-2-OH (tier 1); MC-1-OH (tier 3, weakest carcinogen); MC-1-one (tier 4, non-carcinogenic) |
| Quantified Difference | 3MC-2-one is carcinogenic (tier 2 of 4); 3MC-1-one is completely non-carcinogenic (tier 4). Three-tier separation between the two position isomers. |
| Conditions | 0.2 μmol of compound in acetone applied twice weekly for 20 weeks to the backs of 7-week-old female Swiss mice (6 groups of 30). |
Why This Matters
For any study requiring a carcinogenic PAH probe with attenuated potency relative to 3-MC but unambiguous carcinogenicity, 3MC-2-one is the only 2-keto derivative that meets this criterion – the 1-keto isomer is inactive and cannot substitute.
- [1] Cavalieri, E., Roth, R., Rogan, E., Grandjean, C., & Althoff, J. (1978). Carcinogenicity and metabolic profiles of 3-methylcholanthrene oxygenated derivatives at the 1 and 2 positions. Chemico-Biological Interactions, 22(1), 69–81. View Source
